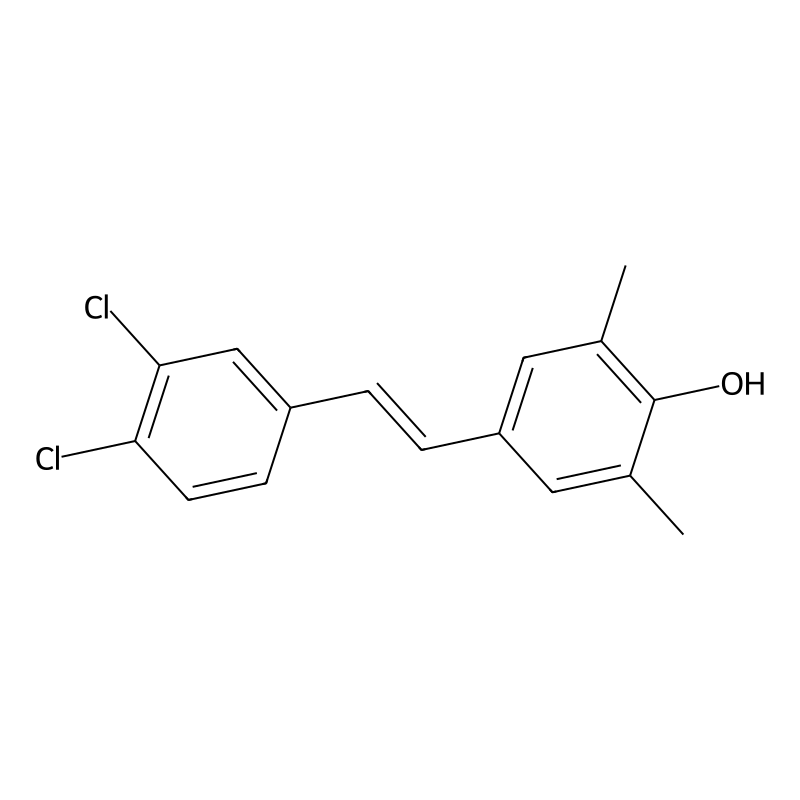4-(3,4-Dichlorostyryl)-2,6-dimethylphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
4-(3,4-DICHLOROSTYRYL)-1-METHYLPYRIDINIUM IODIDE
Discovery and characterization of potent And-1 inhibitors for cancer treatment
: In this study, an uncharacterized compound [(E)-5- (3,4-dichlorostyryl)benzo [c] [1,2]oxaborol-1 (3H)-ol] (CH3), which might be structurally similar to “4-(3,4-Dichlorostyryl)-2,6-dimethylphenol”, was identified as a potent inhibitor of And-1, an important factor for DNA replication and repair . This compound specifically inhibits And-1 by promoting its degradation . Furthermore, it suppresses the growth of a broad range of cancers .
4-(3,4-Dichlorostyryl)-2,6-dimethylphenol is a chemical compound with the molecular formula and a molecular weight of 293.19 g/mol. This compound features a phenolic structure with two chlorine substituents at the 3 and 4 positions of the styryl group, which is attached to a dimethyl-substituted phenol. The presence of chlorine atoms in the structure enhances its chemical reactivity and potential biological activity.
There is no scientific research currently available on the mechanism of action of 4-(3,4-Dichlorostyryl)-2,6-dimethylphenol.
Styrylphenols have been investigated for various potential biological activities such as antioxidant, anti-inflammatory, and anticancer properties []. However, more research is needed to understand the mechanisms by which they exert these effects.
- Electrophilic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the dimethyl groups.
- Oxidative Coupling: This compound may also engage in oxidative coupling reactions leading to polymeric structures or dimers.
- Reactions with Bases: As a phenol, it can react with bases to form phenoxide ions, which are more nucleophilic and can participate in further reactions.
- Antimicrobial Activity: Many chlorinated phenols are known for their antibacterial and antifungal properties.
- Antioxidant Properties: Phenolic compounds frequently show antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases.
Further studies would be necessary to elucidate the specific biological effects of this compound.
The synthesis of 4-(3,4-Dichlorostyryl)-2,6-dimethylphenol typically involves several steps:
- Preparation of 2,6-Dimethylphenol: This can be achieved through methylation of phenol using methanol and an acid catalyst.
- Formation of Styryl Group: The introduction of the styryl group can be done through a Wittig reaction or by direct coupling methods involving appropriate chlorinated precursors.
- Chlorination: Chlorination can be performed on the styryl group to incorporate chlorine atoms at the 3 and 4 positions.
These steps may vary based on specific laboratory protocols and desired yields.
4-(3,4-Dichlorostyryl)-2,6-dimethylphenol has potential applications in various fields:
- Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.
- Agriculture: If antimicrobial properties are confirmed, it could be used as a pesticide or fungicide.
- Material Science: Its unique chemical structure may allow it to be used in polymer chemistry or as an additive in plastics.
Several compounds share structural similarities with 4-(3,4-Dichlorostyryl)-2,6-dimethylphenol. Here are some examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,6-Dimethylphenol | Contains two methyl groups on the phenolic ring | Widely used as an industrial chemical |
| Bisphenol A | Two phenolic units linked by a carbon bridge | Known for its use in plastics; endocrine disruptor |
| 4-(Chlorostyryl)-2,6-dimethylphenol | Similar styryl group but with one chlorine atom | Less toxic than dichlorinated analogues |
| 2,5-Dichloro-1-naphthol | Naphthol structure with two chlorine substituents | Exhibits different solubility and reactivity |
The uniqueness of 4-(3,4-Dichlorostyryl)-2,6-dimethylphenol lies in its specific combination of chlorinated styryl and dimethyl-substituted phenolic structures which may confer distinctive biological activities not found in other similar compounds. Further research is warranted to explore these aspects comprehensively.








